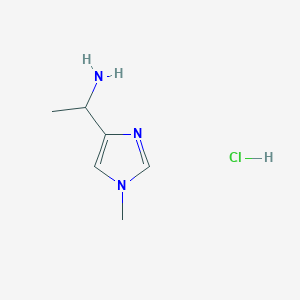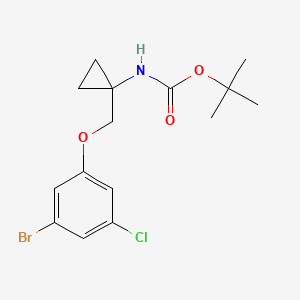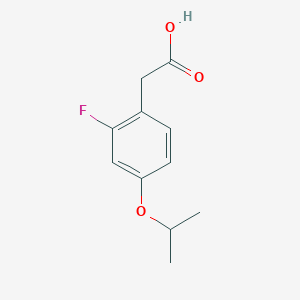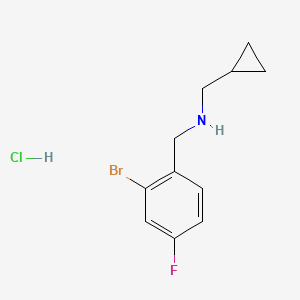
1-(1-Methyl-4-imidazolyl)ethanamine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methyl-4-imidazolyl)ethanamine Hydrochloride is an organic compound with the molecular formula C6H12ClN3. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-4-imidazolyl)ethanamine Hydrochloride typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-methylimidazole with ethylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable base, such as sodium hydroxide, and a solvent like ethanol. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
1-(1-Methyl-4-imidazolyl)ethanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into simpler amine derivatives.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine, and the reactions are conducted in polar solvents such as dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidation can lead to the formation of imidazole carboxylic acids or aldehydes.
Reduction: Reduction typically yields primary or secondary amines.
Substitution: Substitution reactions produce various halogenated imidazole derivatives.
科学的研究の応用
1-(1-Methyl-4-imidazolyl)ethanamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in biological processes, particularly in enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an antihistamine or anti-inflammatory agent.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 1-(1-Methyl-4-imidazolyl)ethanamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to active sites on enzymes, inhibiting their activity. Additionally, the compound can interact with histamine receptors, blocking the effects of histamine and reducing allergic responses. The pathways involved in these interactions include signal transduction and cellular response mechanisms.
類似化合物との比較
Similar Compounds
Histamine: A naturally occurring compound with a similar imidazole structure, involved in immune responses.
Cimetidine: A histamine H2 receptor antagonist used to treat ulcers and gastroesophageal reflux disease.
Metronidazole: An antibiotic and antiprotozoal medication with an imidazole ring.
Uniqueness
1-(1-Methyl-4-imidazolyl)ethanamine Hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Unlike histamine, it is not naturally occurring and has been synthetically modified to enhance its stability and efficacy in various applications.
特性
IUPAC Name |
1-(1-methylimidazol-4-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-5(7)6-3-9(2)4-8-6;/h3-5H,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIBYZHZFLPYCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(C=N1)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Bromophenyl)-ethyl]-3,3-difluoropyrrolidine](/img/structure/B8124710.png)









![1-([4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl)pyrrolidin-2-one](/img/structure/B8124765.png)


